molecular formula C12H13ClN2 B7866305 2-(1-Piperidinyl)-5-(chloro)benzonitrile

2-(1-Piperidinyl)-5-(chloro)benzonitrile

Cat. No.: B7866305
M. Wt: 220.70 g/mol
InChI Key: UYEOMEKVZLRPLA-UHFFFAOYSA-N
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Description

2-(1-Piperidinyl)-5-(chloro)benzonitrile is an organic compound that features a piperidine ring attached to a benzonitrile moiety with a chlorine atom at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Piperidinyl)-5-(chloro)benzonitrile typically involves the nucleophilic substitution reaction of 5-chlorobenzonitrile with piperidine. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(1-Piperidinyl)-5-(chloro)benzonitrile can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.

    Substitution reactions: The piperidine ring can be modified through various substitution reactions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or DMF.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.

    Oxidation: Products include oxidized forms of the benzonitrile moiety.

    Reduction: Products include reduced forms of the benzonitrile moiety.

Scientific Research Applications

2-(1-Piperidinyl)-5-(chloro)benzonitrile has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.

    Material Science: It is used in the development of new materials with specific properties.

    Biological Studies: It is used in the study of biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 2-(1-Piperidinyl)-5-(chloro)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and the benzonitrile moiety play crucial roles in its binding affinity and specificity. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Piperidinyl)benzonitrile
  • 4-Chloro-2-(1-piperidinyl)benzonitrile
  • 2-(1-Piperidinyl)-5-nitrobenzonitrile

Uniqueness

2-(1-Piperidinyl)-5-(chloro)benzonitrile is unique due to the presence of the chlorine atom at the 5-position, which can influence its reactivity and binding properties. This makes it distinct from other similar compounds and can provide specific advantages in certain applications.

Properties

IUPAC Name

5-chloro-2-piperidin-1-ylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2/c13-11-4-5-12(10(8-11)9-14)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYEOMEKVZLRPLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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